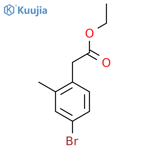

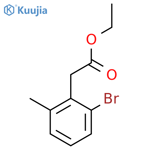

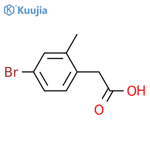

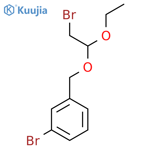

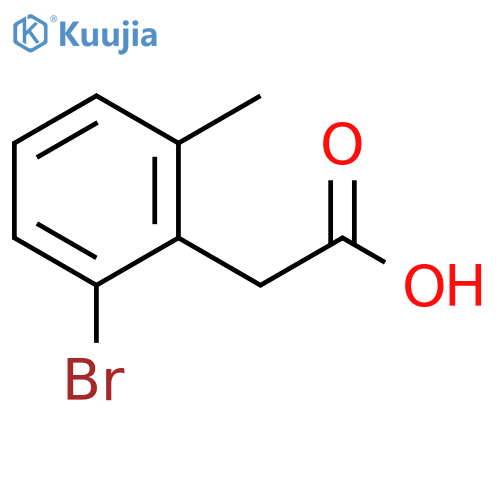

Cas no 1261681-73-5 (Benzeneacetic acid, 2-bromo-6-methyl-)

Benzeneacetic acid, 2-bromo-6-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, 2-bromo-6-methyl-

- 2-(2-bromo-6-methylphenyl)aceticacid

- F85836

- EN300-7869423

- 1261681-73-5

- 2-(2-bromo-6-methylphenyl)acetic acid

- MFCD18392221

-

- インチ: 1S/C9H9BrO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

- InChIKey: BJJVAMKQCWZGLF-UHFFFAOYSA-N

- ほほえんだ: C1(CC(O)=O)=C(C)C=CC=C1Br

計算された属性

- せいみつぶんしりょう: 227.97859g/mol

- どういたいしつりょう: 227.97859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.533±0.06 g/cm3(Predicted)

- ふってん: 337.6±27.0 °C(Predicted)

- 酸性度係数(pKa): 4.06±0.10(Predicted)

Benzeneacetic acid, 2-bromo-6-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0293R0-500mg |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 95% | 500mg |

$888.00 | 2023-12-25 | |

| 1PlusChem | 1P0293R0-1g |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 97% | 1g |

$317.00 | 2024-07-09 | |

| 1PlusChem | 1P0293R0-2.5g |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 95% | 2.5g |

$2139.00 | 2023-12-25 | |

| 1PlusChem | 1P0293R0-5g |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 95% | 5g |

$3134.00 | 2023-12-25 | |

| Aaron | AR0293ZC-5g |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 95% | 5g |

$3442.00 | 2023-12-16 | |

| Aaron | AR0293ZC-250mg |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 97% | 250mg |

$112.00 | 2025-02-17 | |

| Aaron | AR0293ZC-10g |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 95% | 10g |

$5090.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078699-1g |

2-(2-Bromo-6-methylphenyl)acetic acid |

1261681-73-5 | 97% | 1g |

¥2833.00 | 2024-08-09 | |

| 1PlusChem | 1P0293R0-50mg |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 95% | 50mg |

$300.00 | 2023-12-25 | |

| Aaron | AR0293ZC-2.5g |

2-(2-bromo-6-methylphenyl)aceticacid |

1261681-73-5 | 95% | 2.5g |

$2335.00 | 2023-12-16 |

Benzeneacetic acid, 2-bromo-6-methyl- 合成方法

ごうせいかいろ 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

ごうせいかいろ 2

2.1 Solvents: Dimethylformamide ; overnight, 155 °C

2.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

ごうせいかいろ 3

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Benzeneacetic acid, 2-bromo-6-methyl- Raw materials

- 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene

- Ethyl 2-(4-bromo-2-methylphenyl)acetate

- Ethyl 2-bromo-6-methylphenylacetate

Benzeneacetic acid, 2-bromo-6-methyl- Preparation Products

Benzeneacetic acid, 2-bromo-6-methyl- 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

Benzeneacetic acid, 2-bromo-6-methyl-に関する追加情報

Chemical Profile of Benzeneacetic Acid, 2-Bromo-6-Methyl-

Benzeneacetic acid, 2-bromo-6-methyl-, also known by its CAS number 1261681-73-5, is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of aromatic acids and is characterized by its unique structure, which includes a bromine atom at the 2-position and a methyl group at the 6-position on the benzene ring. The presence of these substituents imparts distinct chemical properties, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and material sciences.

Recent studies have highlighted the potential of Benzeneacetic acid, 2-bromo-6-methyl-, as a key intermediate in the synthesis of bioactive molecules. Researchers have explored its role in constructing complex molecular frameworks, leveraging its reactivity to form diverse functional groups. For instance, its bromine atom serves as an excellent leaving group in substitution reactions, enabling the creation of novel compounds with enhanced biological activity.

The synthesis of Benzeneacetic acid, 2-bromo-6-methyl- has been optimized through various methodologies. One notable approach involves the Friedel-Crafts acylation reaction, where bromination and methylation steps are carefully controlled to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis have also been employed to accelerate reaction times while maintaining product quality.

In terms of applications, Benzeneacetic acid, 2-bromo-6-methyl-, has shown promise in drug discovery programs targeting cancer and inflammatory diseases. Its ability to modulate key cellular pathways makes it a valuable tool for medicinal chemists. Additionally, this compound has been investigated for its potential in agrochemicals, particularly as a precursor for herbicides and fungicides.

Recent research has also focused on understanding the environmental impact of Benzeneacetic acid, 2-bromo-6-methyl-. Studies indicate that it undergoes biodegradation under specific conditions, reducing its persistence in ecosystems. This information is crucial for developing sustainable practices in its production and disposal.

Looking ahead, the demand for Benzeneacetic acid, 2-bromo-6-methyl- is expected to grow due to its versatility in chemical synthesis. Ongoing research aims to further optimize its synthesis pathways and explore new applications across various industries.

1261681-73-5 (Benzeneacetic acid, 2-bromo-6-methyl-) 関連製品

- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)

- 2171730-01-9(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetyl}piperidine-2-carboxylic acid)

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)

- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)

- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)

- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)

- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)

- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)